Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and ethoxyphenyl substituents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by coupling with 2,5-dimethoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sodium salt is formed by neutralizing the sulfonic acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous reactors, such as falling film reactors, are often used to ensure efficient sulfonation reactions. The process involves the reaction of 4-ethoxyaniline and 2,5-dimethoxyaniline with sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized as a surfactant, emulsifying agent, and dispersing agent in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. The sulfonic acid group enhances the compound’s solubility in water, allowing it to interact with various biological molecules. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Sodium benzenesulfonate
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is unique due to its combination of sulfonic acid and azo groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilicity and the ability to undergo redox reactions .
Properties
CAS No. |
67875-02-9 |
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Molecular Formula |
C22H21N4NaO6S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
sodium;4-[[4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H22N4O6S.Na/c1-4-32-17-9-5-15(6-10-17)23-25-19-13-22(31-3)20(14-21(19)30-2)26-24-16-7-11-18(12-8-16)33(27,28)29;/h5-14H,4H2,1-3H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
KFFWWEZDABCZCU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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